N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea -

N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea

Catalog Number: EVT-4558020
CAS Number:
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU)

  • Compound Description: CPHU acts as a reducing agent for various lipoxygenases, a family of enzymes involved in the production of inflammatory mediators []. It stimulates the degradation of lipid hydroperoxides catalyzed by these enzymes, a process known as pseudoperoxidase activity [].
  • Relevance: While not a direct structural analog, CPHU shares the core urea moiety and halogenated aromatic ring system with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. The presence of the N-hydroxy group in CPHU imparts its unique reducing properties []. This comparison highlights how subtle structural modifications can drastically alter a compound's biological activity.
  • Compound Description: This Schiff base compound, synthesized from 4-chloroaniline and 2-nitrobenzaldehyde, has been investigated for its potential biological activity using computational methods like DFT and molecular docking studies [].
  • Relevance: Although belonging to a different chemical class (imine vs. urea), this compound exhibits structural similarities to N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. Both compounds contain a central nitrogen atom connected to two aromatic systems, one of which is a chlorophenyl group []. This structural similarity could potentially lead to overlapping biological activities or interactions with similar molecular targets.

N-(4-Chlorophenyl)-N′-hydroxyguanidine

  • Compound Description: This compound serves as a substrate for the photoinduced oxidation by iron porphyrins in the presence of molecular oxygen []. This reaction results in the formation of N-(4-chlorophenyl)urea and nitric oxide [].
  • Relevance: This compound shares the N-(4-chlorophenyl)urea moiety with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. It demonstrates a chemical pathway leading to the formation of a similar urea derivative through oxidative processes mediated by iron porphyrins [].

N-(2-Chloro­phen­yl)benzene­sulfonamide

  • Compound Description: This compound is notable for its crystal structure, where molecules form helical chains along the c axis via N—H⋯O hydrogen bonds [].
  • Relevance: This sulfonamide features a (2-chlorophenyl)amine moiety also present in N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. Comparing these structures highlights the diverse hydrogen bonding patterns and crystal packing arrangements possible even with similar molecular fragments [].

2-[[(Dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines (III) and N-(4-chlorophenyl)-N'-[4-[[(dialkylamino)alkyl]amino]-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines (IV)

  • Compound Description: These two series of compounds were synthesized and evaluated for antimalarial activity []. While series III showed modest activity, series IV, incorporating a guanidine moiety, generally displayed modest antimalarial effects [].
  • Relevance: Compound XIa, a member of series IV, incorporates a camoquin side chain, a structural feature commonly found in antimalarial agents []. While not direct structural analogs, these triazine derivatives, particularly those in series IV, share the presence of a chlorophenyl group and a nitrogen-rich heterocycle with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea.
  • Compound Description: These two series of benzimidazole derivatives were synthesized and investigated for their antioxidant properties. They were tested for their effects on lipid peroxidation levels and free radical scavenging activity [].

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is a potent, orally active, multi-targeted receptor tyrosine kinase inhibitor. It displays significant antitumor activity in preclinical models and favorable pharmacokinetic profiles across species [].
  • Relevance: This compound shares the diarylurea core structure with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea, highlighting the significance of this scaffold in medicinal chemistry. The presence of a 3-aminoindazole moiety in ABT-869 contributes to its potent kinase inhibitory activity [], emphasizing the impact of specific substituents on biological activity.

4-Chloro-N-(2-chlorophenyl)benzamide

  • Compound Description: This benzamide derivative has been characterized by X-ray crystallography, revealing its three-dimensional structure and intermolecular interactions [].
  • Relevance: Although belonging to the benzamide class, this compound exhibits structural similarities to N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. Both share a 2-chlorophenyl group attached to a nitrogen atom, which in turn, is linked to a carbonyl group []. This structural comparison allows for insights into potential conformational preferences and intermolecular interactions of related compounds.
  • Compound Description: These compounds exhibit gastric antisecretory activity, with the deuterated analog (12) demonstrating greater potency compared to the protio form (1) [].
  • Relevance: While not a direct analog, compound 1 shares the urea core structure and the presence of a substituted aromatic ring with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. The development of the deuterated analog (12) highlights the potential of isotopic substitution in modulating the metabolic stability and, consequently, the potency of pharmaceutical compounds [].

N-(2-Chloro­phenyl)-2-{(1E)-[4-(dimethyl­amino)phenyl]methyl­eneamino}-4,7-dihydro-1-benzothio­phene-3-carboxamide

  • Compound Description: This benzothiophene derivative has been structurally characterized, revealing its planar conformation and the delocalization of the nitrogen lone pair [].
  • Relevance: Sharing the (2-chlorophenyl)amide fragment with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea, this compound demonstrates the impact of extended conjugation and heterocyclic systems on molecular geometry and potential biological activities [].
  • Compound Description: These compounds represent novel irreversible ligands with high selectivity for peripheral-type benzodiazepine receptors (PBR) []. They exhibit nanomolar binding affinities and have potential as tools for investigating PBR function [].
  • Relevance: The isoquinoline derivative, particularly the R-(-) stereoisomer, exhibits stereoselectivity in its binding to PBR, highlighting the importance of chirality in drug-receptor interactions [].

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

  • Compound Description: MPCU is a novel antitumor agent that demonstrates high therapeutic activity against various human and rodent tumor models []. Studies suggest that MPCU is concentrated in the mitochondria of cancer cells, potentially contributing to its cytotoxic effects [].
  • Relevance: While MPCU belongs to the diarylsulfonylurea class, it shares the chlorophenylurea moiety with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea. The distinct antitumor activity and potential mitochondrial targeting of MPCU underscore the impact of structural variations on the pharmacological profiles of related compounds [].

N-(5-Indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU)

  • Compound Description: ISCU is a diarylsulfonylurea that exhibits potent cytotoxicity against human colon adenocarcinoma cells, independent of their proliferative state []. Unlike many anticancer drugs, ISCU's efficacy isn't solely dependent on rapidly dividing cells [].
  • Relevance: Sharing the chlorophenylurea fragment with N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea, ISCU demonstrates the potential of diarylsulfonylureas as anticancer agents and highlights the importance of investigating the mechanism of action for this class of compounds [].

N-(2-methyl-4-chlorophenyl)-N',N'-dimethylformamidine (C-8514/Schering 36268)

  • Compound Description: C-8514 is a potent acaricide with exceptional ovicidal and adulticidal activity against various spider mite species, including those resistant to organophosphates []. Notably, C-8514 effectively penetrates plant tissues, making it a versatile tool for mite control [].

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928)

  • Compound Description: YM928 acts as an orally active antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors []. It exhibits broad-spectrum anticonvulsant activity in various animal models of generalized seizures with minimal motor impairment [].

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine

  • Compound Description: This compound is a potent and selective antagonist of the NMDA receptor, specifically the NR1/2B subunit combination, making it a potential target for treating neurological disorders [].

(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

  • Compound Description: PD 0348292 is a highly selective, orally bioavailable inhibitor of Factor Xa, a key enzyme in the coagulation cascade []. This compound progressed to phase II clinical trials for treating and preventing thrombotic disorders [].

S-Benzyl-β-N-(2-chlorophenyl)methylenedithiocarbazate (NS2) and S-benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate (NS4)

  • Compound Description: These two isomeric Schiff base ligands, derived from S-benzyldithiocarbazate and chloroacetophenone isomers, and their metal complexes with Cd2+, Zn2+, Cu2+, and Ni2+ were investigated for their antimicrobial activities []. Results indicated that the complexes, particularly those with Cd2+, showed greater activity than the free ligands [].

2-(2-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazole

  • Compound Description: A series of 2-(2-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities [].

6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine (14)

  • Compound Description: Compound 14 emerged as a potent antirhinovirus agent with significant activity against serotype 1B []. Structure-activity relationship studies revealed that a lipophilic, electron-withdrawing substituent at the C-2 position of the 9-benzylpurine scaffold correlated with enhanced antiviral activity [].

N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide

  • Compound Description: This compound has been structurally characterized by X-ray crystallography, providing insights into its molecular conformation and crystal packing arrangement [].

2-Chloro-N-(4-chlorophenyl)acetamide

  • Compound Description: The crystal structure of this acetamide derivative has been solved, revealing its structural similarity to other benzanilides and related amides [].

3‐isopropyl 4‐(2‐chlorophenyl)‐1,4‐dihydro‐1‐ethyl‐2‐methyl‐pyridine‐3,5,6‐tricarboxylate (W1807)

  • Compound Description: W1807 acts as a potent allosteric inhibitor of glycogen phosphorylase a, a key enzyme involved in glycogen metabolism []. It binds to the allosteric site of the enzyme, inducing conformational changes that lead to its inhibition [].

3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine (I) and 3,5-bis(2-chlorophenyl)-4-amino-1H-1,2,4-triazole (II)

  • Compound Description: These two structural isomers both form chain-like structures in the solid state, stabilized by N-H…N and N-H…Cl hydrogen bonds [].

N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides

  • Compound Description: This series of compounds was explored for its affinity for dopamine receptors, specifically the D(3) receptor, with the aim of developing potent and selective ligands []. Modifications to the aromatic rings and the alkyl chain length led to the identification of high-affinity D(3) ligands with promising selectivity profiles [].

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4,5]decane-1,3-dione derivatives

  • Compound Description: A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4,5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity []. This research aimed to elucidate the impact of introducing an aromatic substituent to the cyclohexane ring on the pharmacological profile of these compounds [].
  • Compound Description: These four copper(II) complexes, incorporating substituted 1,2,4-triazole and hydroxide bridges, form one-dimensional linear chain polymers []. Magnetic studies revealed strong antiferromagnetic coupling between the Cu(II) ions within these complexes [].

[4-[[N-(3-chlorophenyl)carbamoyl]oxy]-2-butynyl]trimethylammonium chloride (McN-A-343; 1)

  • Compound Description: McN-A-343 and its amide, urea, and carbamate analogs were synthesized and evaluated for their ganglionic stimulant activity and affinity for muscarinic receptors []. This study aimed to explore the structure-activity relationships within this class of compounds and identify potent and selective muscarinic agonists [].

N-(2,4-Dichlorophenyl)benzamide

  • Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its conformational preferences and hydrogen bonding patterns in the solid state [].
  • Compound Description: These HPMA copolymers were designed as polymeric prodrugs of GSH-activated antitumor agents []. These polymers demonstrated in vitro antitumor activity against B16 melanotic melanoma cells, suggesting their potential as anticancer agents [].
  • Compound Description: These three compounds were structurally characterized to investigate the impact of N-chlorination, side-chain modifications, and ring substitutions on the crystal structure of N-(trichlorophenyl)-2-chloro and 2,2,2-trichloroacetamides [].

1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) and 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)

  • Compound Description: These two benzimidazole derivatives were among a series synthesized and evaluated for anticancer activity against two breast cancer cell lines, MDA-MB-231 and MCF-7 []. Compounds 7b and 5d showed higher cytotoxicity against MCF-7 cells, suggesting some selectivity for this cell line. Further investigation revealed that these compounds induce apoptosis in MCF-7 cells through caspase-3/7 activation [].
  • Compound Description: This compound's crystal structure, as its monohydrate hydrochloric acid monoadduct salt, has been characterized by X-ray powder diffraction [].

2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-8-substituted-1,5-benzothiazepines

  • Compound Description: Twelve novel 2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-8-substituted-1,5-benzothiazepine derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans []. These compounds generally displayed weak antibacterial activity but showed significant antifungal activity against C. albicans [].

N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Compound Description: Two polymorphic forms of this pyrimidine derivative were identified and characterized by X-ray crystallography []. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact a drug's physical and chemical properties, including its solubility, stability, and bioavailability [].

N-(4-Methylphenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been reported, revealing its structural similarities to other benzanilides and related amides [].

Properties

Product Name

N-(2-chlorophenyl)-N'-(4-methylbenzyl)urea

IUPAC Name

1-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]urea

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

InChI

InChI=1S/C15H15ClN2O/c1-11-6-8-12(9-7-11)10-17-15(19)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,19)

InChI Key

MPAWWNGUCPFEES-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.